molecular formula C7H8BrN3 B13222304 2-(Azetidin-3-yl)-5-bromopyrimidine

2-(Azetidin-3-yl)-5-bromopyrimidine

Cat. No.: B13222304
M. Wt: 214.06 g/mol
InChI Key: CYBRXBADVQMUFD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-bromopyrimidine is a heterocyclic compound that features both an azetidine ring and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-bromopyrimidine can be achieved through various methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component, which efficiently forms functionalized azetidines. Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction can modify the azetidine ring.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromopyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrimidine involves its interaction with specific molecular targets. The azetidine ring and bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and applications.

    5-Bromopyrimidine: Lacks the azetidine ring, limiting its potential interactions with biological targets.

    2-(Azetidin-3-yl)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

2-(Azetidin-3-yl)-5-bromopyrimidine is unique due to the presence of both the azetidine ring and the bromopyrimidine moiety, which confer specific chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRXBADVQMUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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